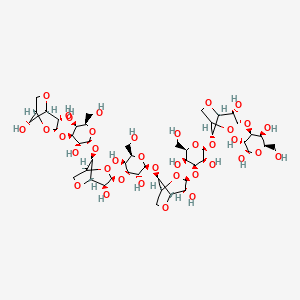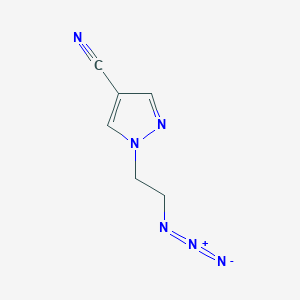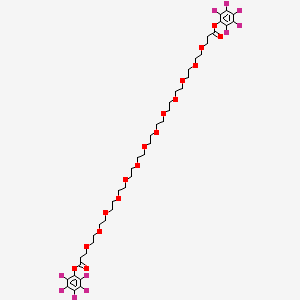
ビス-PEG13-PFPエステル
概要
説明
Bis-PEG13-PFP ester is a compound used primarily as a polyethylene glycol (PEG)-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . The molecular formula of Bis-PEG13-PFP ester is C42H56F10O17, and it has a molecular weight of 1022.87 g/mol .
科学的研究の応用
Bis-PEG13-PFP ester has a wide range of applications in scientific research, including:
作用機序
Target of Action
Bis-PEG13-PFP ester is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Bis-PEG13-PFP ester is a polyethylene glycol (PEG) linker with two activated pentafluorophenyl (PFP) ester moieties . These PFP esters can react with amine groups to form amide bonds . They are also less susceptible to undergo hydrolysis compared to other amine reactive groups . This makes Bis-PEG13-PFP ester an effective linker in the formation of PROTACs.
Biochemical Pathways
The primary biochemical pathway involved in the action of Bis-PEG13-PFP ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTACs, Bis-PEG13-PFP ester can selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg linker is known to increase the water solubility of the compound in aqueous media This could potentially enhance its bioavailability
Result of Action
The result of the action of Bis-PEG13-PFP ester is the formation of PROTACs that can selectively degrade target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of Bis-PEG13-PFP ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the PFP ester moieties . Additionally, the temperature and solvent used can also impact the stability and efficacy of the compound
生化学分析
Biochemical Properties
Bis-PEG13-PFP ester plays a crucial role in biochemical reactions as a non-cleavable linker for bio-conjugation. It interacts with various enzymes, proteins, and other biomolecules through its PFP ester moieties, which react with amine groups to form stable amide bonds. This interaction is less susceptible to hydrolysis compared to other amine-reactive groups, enhancing the stability of the conjugated molecules . The hydrophilic PEG linker increases the water solubility of the compound, facilitating its use in aqueous media .
Cellular Effects
Bis-PEG13-PFP ester influences various cellular processes by acting as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . By facilitating the degradation of specific proteins, Bis-PEG13-PFP ester can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function .
Molecular Mechanism
At the molecular level, Bis-PEG13-PFP ester exerts its effects through binding interactions with biomolecules. The PFP ester groups react with amine groups to form amide bonds, which are crucial for the stability and functionality of the conjugated molecules . This mechanism allows Bis-PEG13-PFP ester to act as a linker in PROTACs, enabling the selective degradation of target proteins via the ubiquitin-proteasome system.
Temporal Effects in Laboratory Settings
In laboratory settings, Bis-PEG13-PFP ester demonstrates stability and resistance to hydrolysis, making it suitable for long-term studies . Over time, the compound maintains its ability to form stable amide bonds with amine groups, ensuring consistent performance in bio-conjugation applications. Any degradation or long-term effects on cellular function would depend on the specific experimental conditions and the nature of the conjugated molecules .
Dosage Effects in Animal Models
The effects of Bis-PEG13-PFP ester in animal models vary with different dosages. At optimal dosages, the compound effectively facilitates the degradation of target proteins without causing adverse effects. At high doses, there may be potential toxic effects or off-target interactions, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
Bis-PEG13-PFP ester is involved in metabolic pathways related to protein degradation. As a PROTAC linker, it interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . This interaction can influence metabolic flux and metabolite levels, depending on the specific proteins targeted for degradation .
Transport and Distribution
Within cells and tissues, Bis-PEG13-PFP ester is transported and distributed through interactions with transporters and binding proteins . The hydrophilic nature of the PEG linker enhances its solubility and distribution in aqueous environments, facilitating its localization and accumulation in specific cellular compartments .
Subcellular Localization
Bis-PEG13-PFP ester is localized in various subcellular compartments depending on the nature of the conjugated molecules . The targeting signals or post-translational modifications of the conjugated proteins can direct Bis-PEG13-PFP ester to specific organelles, influencing its activity and function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
Bis-PEG13-PFP ester is synthesized by reacting polyethylene glycol (PEG) with pentafluorophenyl (PFP) esters. The PFP ester is less susceptible to hydrolysis compared to other esters, making it a more efficient reagent . The general method involves dissolving the PEG PFP ester in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and then adding it to a buffer containing the target molecule . The reaction typically proceeds at temperatures ranging from 4°C to 37°C and pH values from 7 to 9 .
Industrial Production Methods
Industrial production of Bis-PEG13-PFP ester involves large-scale synthesis using similar reaction conditions as described above. The process includes the purification of the final product through techniques such as size exclusion chromatography or dialysis to remove unreacted linkers and by-products .
化学反応の分析
Types of Reactions
Bis-PEG13-PFP ester primarily undergoes substitution reactions, where the PFP ester reacts with amine groups to form amide bonds . This reaction is more efficient and stable compared to reactions involving N-hydroxysuccinimide (NHS) esters .
Common Reagents and Conditions
Conditions: The reaction is typically carried out at temperatures between 4°C and 37°C and pH values from 7 to 9.
Major Products
The major product formed from the reaction of Bis-PEG13-PFP ester with amines is an amide bond, which is a stable linkage used in various bioconjugation applications .
類似化合物との比較
Similar Compounds
Bis-dPEG13-NHS ester: Another PEG-based linker that reacts with amines but is less stable to hydrolysis compared to PFP esters.
Bis-MAL-dPEG3: A PEG-based linker that reacts with thiol groups instead of amines.
m-dPEG24-NHS ester: A longer PEG-based linker that also reacts with amines but has different solubility and stability properties.
Uniqueness
Bis-PEG13-PFP ester is unique due to its enhanced stability and reactivity compared to other PEG-based linkers. The PFP ester moiety is more resistant to hydrolysis and provides more efficient conjugation with amines, making it a preferred choice for bioconjugation and PROTAC synthesis .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56F10O17/c43-31-33(45)37(49)41(38(50)34(31)46)68-29(53)1-3-55-5-7-57-9-11-59-13-15-61-17-19-63-21-23-65-25-27-67-28-26-66-24-22-64-20-18-62-16-14-60-12-10-58-8-6-56-4-2-30(54)69-42-39(51)35(47)32(44)36(48)40(42)52/h1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRAPHRYVGETKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56F10O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1022.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1464045.png)
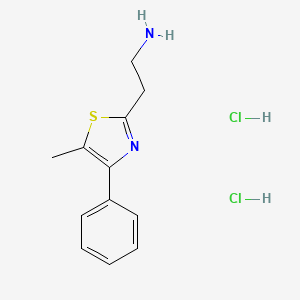
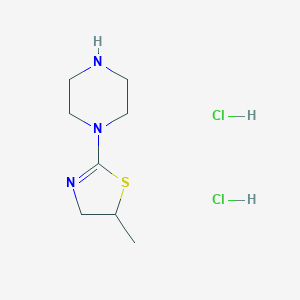
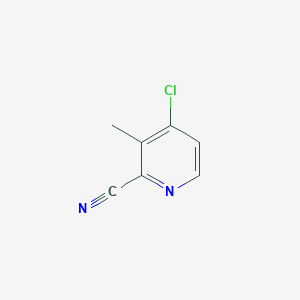
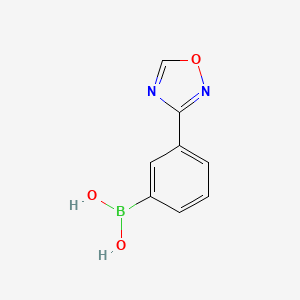
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1464058.png)
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1464060.png)
![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B1464061.png)
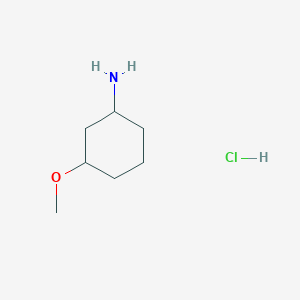
![N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1464063.png)
![1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1464064.png)
![1-Chloro-2-[difluoro(phenyl)methyl]benzene](/img/structure/B1464065.png)
